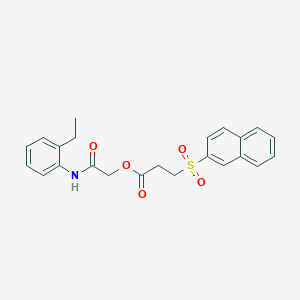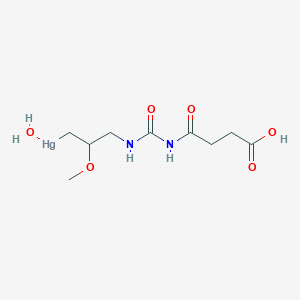![molecular formula C19H18BrClN2O3 B229499 2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229499.png)
2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE is an organic compound that features a bromophenyl group, a chlorobenzoyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 2-chloroethyl ether under basic conditions to form 4-bromophenyl 2-chloroethyl ether . This intermediate is then reacted with 4-(3-chlorobenzoyl)-1-piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl and chlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenyl and chlorobenzoyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenyl ether: Similar in structure but lacks the piperazinyl and chlorobenzoyl groups.
4-Chlorodiphenyl ether: Contains a chlorophenyl group instead of a bromophenyl group.
4-Bromophenyl 2-chloroethyl ether: An intermediate in the synthesis of the target compound.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18BrClN2O3 |
|---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(3-chlorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18BrClN2O3/c20-15-4-6-17(7-5-15)26-13-18(24)22-8-10-23(11-9-22)19(25)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
InChI Key |
IJVGOJMSKGQGRX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229420.png)

![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)


